3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea
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Overview
Description
3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a fluorophenyl group, a furan-2-ylmethyl group, and a tetrahydro-2H-pyran-4-yl group, making it a complex and potentially versatile molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea typically involves multi-step organic reactions. One possible route could involve:
Formation of the Urea Core: Reacting an isocyanate with an amine to form the urea core.
Introduction of the Fluorophenyl Group: Using a fluorinated benzene derivative in a substitution reaction.
Attachment of the Furan-2-ylmethyl Group: Employing a furan derivative in a coupling reaction.
Incorporation of the Tetrahydro-2H-pyran-4-yl Group: Utilizing a tetrahydropyran derivative in a final substitution or addition reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the carbonyl group in the urea moiety, potentially forming amine derivatives.
Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, the compound might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea
- 3-(2-bromophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea
- 3-(2-methylphenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea
Uniqueness
The presence of the fluorophenyl group in 3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea may impart unique properties such as increased lipophilicity or altered electronic characteristics, which could influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(oxan-4-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c18-15-5-1-2-6-16(15)19-17(21)20(12-14-4-3-9-23-14)13-7-10-22-11-8-13/h1-6,9,13H,7-8,10-12H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBLPEYCONYJJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)NC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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